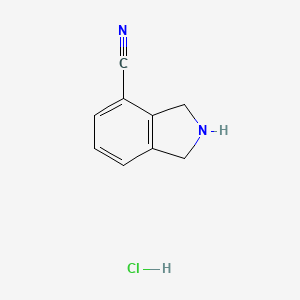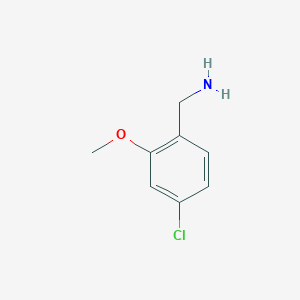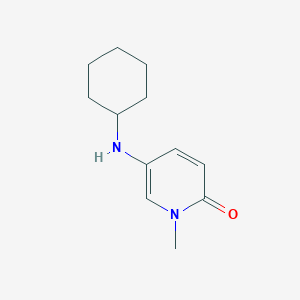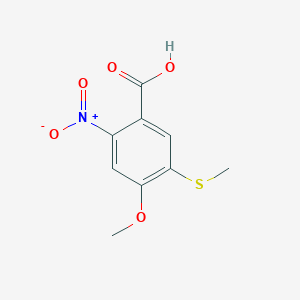
Isoindoline-4-carbonitrile hydrochloride
Overview
Description
Isoindoline-4-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an isoindoline ring, a nitrile group, and a hydrochloride salt
Mechanism of Action
Target of Action
Isoindoline-4-carbonitrile hydrochloride is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for the treatment of type 2 diabetes .
Mode of Action
The compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the breakdown of incretin hormones, the compound promotes insulin secretion and suppresses glucagon release. This action helps to regulate blood glucose levels, particularly after meals .
Pharmacokinetics
The compound has been found to be orally bioavailable . In vivo studies in rats have shown that it is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity . .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-IV, the compound increases the levels of incretin hormones, promoting insulin secretion and suppressing glucagon release. This action helps to control blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Isoindoline-4-carbonitrile hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with dipeptidyl peptidase IV (DPP-IV), where this compound acts as a potent inhibitor . This interaction is significant in the context of type 2 diabetes treatment, as DPP-IV inhibitors help regulate blood glucose levels by preventing the degradation of incretin hormones.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated antiproliferative effects on cancer cells, indicating its potential as an anticancer agent . Additionally, it has been observed to impact inflammatory responses, making it a candidate for anti-inflammatory therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of incretin hormones . This inhibition leads to improved insulin secretion and glucose homeostasis. Furthermore, this compound may also interact with other molecular targets, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against DPP-IV . Long-term exposure to this compound has been associated with sustained antiproliferative and anti-inflammatory effects, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose regulation and reduced inflammation . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve desired outcomes without adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to active metabolites . These metabolites retain the inhibitory activity against DPP-IV, contributing to the overall therapeutic effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalonitrile with suitable amines, followed by cyclization to form the isoindoline ring. The nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The isoindoline ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Isoindoline-4-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Isoindoline-4-carbonitrile hydrochloride can be compared with other isoindoline derivatives and nitrile-containing compounds:
Isoindoline-1-carbonitrile: Similar structure but different position of the nitrile group, leading to distinct reactivity and applications.
Phthalonitrile: Precursor in the synthesis of isoindoline derivatives, lacks the isoindoline ring.
Benzonitrile: Simple aromatic nitrile, used for comparison in reactivity studies.
This compound stands out due to its unique combination of the isoindoline ring and nitrile group, offering a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQMFRHWPSTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679467 | |
| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-57-6 | |
| Record name | 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)

![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)
![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
